molecular formula C23H28N8O5 B12573044 L-Histidyl-L-histidylglycyl-L-phenylalanine CAS No. 195152-00-2

L-Histidyl-L-histidylglycyl-L-phenylalanine

Cat. No.: B12573044
CAS No.: 195152-00-2
M. Wt: 496.5 g/mol
InChI Key: IEUNRZAPMHVWJH-FHWLQOOXSA-N
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Description

L-Histidyl-L-histidylglycyl-L-phenylalanine is a peptide compound composed of the amino acids histidine, glycine, and phenylalanine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-histidylglycyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification processes such as HPLC (high-performance liquid chromatography).

Chemical Reactions Analysis

Types of Reactions

L-Histidyl-L-histidylglycyl-L-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The histidine residues can be oxidized to form histidyl radicals.

    Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as acylating agents for N-terminal modifications.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of histidyl radicals, while reduction can result in the cleavage of disulfide bonds.

Scientific Research Applications

L-Histidyl-L-histidylglycyl-L-phenylalanine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as a bioactive peptide.

    Industry: Utilized in the development of peptide-based materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-Histidyl-L-histidylglycyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The histidine residues can bind to metal ions, facilitating various biochemical processes. The peptide can also interact with cell surface receptors, influencing cellular signaling pathways and modulating biological activities.

Comparison with Similar Compounds

Similar Compounds

    Glycyl-L-histidyl-L-lysine: A tripeptide with similar biological activities, known for its role in wound healing and anti-aging.

    Glycyl-L-histidyl-L-phenylalanine: Another tripeptide with comparable properties, used in various biochemical studies.

Uniqueness

L-Histidyl-L-histidylglycyl-L-phenylalanine is unique due to its specific sequence and the presence of multiple histidine residues, which can enhance its metal-binding properties and biological activities compared to other similar peptides.

Properties

CAS No.

195152-00-2

Molecular Formula

C23H28N8O5

Molecular Weight

496.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C23H28N8O5/c24-17(7-15-9-25-12-28-15)21(33)31-18(8-16-10-26-13-29-16)22(34)27-11-20(32)30-19(23(35)36)6-14-4-2-1-3-5-14/h1-5,9-10,12-13,17-19H,6-8,11,24H2,(H,25,28)(H,26,29)(H,27,34)(H,30,32)(H,31,33)(H,35,36)/t17-,18-,19-/m0/s1

InChI Key

IEUNRZAPMHVWJH-FHWLQOOXSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CN=CN3)N

Origin of Product

United States

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